2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate
Overview
Description
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.12632271 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structures resembling "2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate" are synthesized and characterized for various properties. For instance, the synthesis of related nitrobenzene derivatives involves reactions under specific conditions to yield products with potential antitumor activities or particular physical properties like hyperpolarizability. These synthetic processes and characterizations provide a basis for understanding the chemical behavior and potential applications of such compounds in materials science and medicinal chemistry (Racané et al., 2006), (Chidan Kumar et al., 2014).
Antitumor Evaluation
Novel derivatives of benzothiazoles, which share structural motifs with "this compound," have been evaluated for their antitumor properties. These studies highlight the potential of such compounds in the development of new therapeutic agents targeting various cancer cell lines, indicating the importance of structural modifications to enhance cytotoxic activities (Racané et al., 2006).
Optical and Electronic Properties
Research on compounds like "2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate" reveals insights into their optical and electronic properties, such as hyperpolarizability, HOMO and LUMO analysis, and molecular structure. These properties are crucial for applications in nonlinear optics and materials science, where the molecular design can significantly impact the efficiency and functionality of the materials (Chidan Kumar et al., 2014).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, related to the structure of interest, exhibit selective sensitivity to benzaldehyde-based derivatives through characteristic luminescence. This property makes them potential fluorescence sensors for detecting specific chemicals, demonstrating the importance of structural engineering in the development of sensitive and selective sensing materials (Shi et al., 2015).
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-15-12-13-18(14-16(15)2)21(25)22(17-8-4-3-5-9-17)29-23(26)19-10-6-7-11-20(19)24(27)28/h3-14,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZWFWFYHVXGMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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